molecular formula C7H12O2 B2920954 1-(3-Methoxycyclobutyl)ethan-1-one CAS No. 1692624-10-4

1-(3-Methoxycyclobutyl)ethan-1-one

Cat. No.: B2920954
CAS No.: 1692624-10-4
M. Wt: 128.171
InChI Key: AWUNMVJFCFYSBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxycyclobutyl)ethan-1-one is a cyclobutane-derived ketone featuring a methoxy group at the 3-position of the cyclobutyl ring. This compound belongs to a class of alicyclic ketones where the cyclobutane ring introduces unique steric and electronic properties due to its strained four-membered structure.

Properties

IUPAC Name

1-(3-methoxycyclobutyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-5(8)6-3-7(4-6)9-2/h6-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUNMVJFCFYSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC(C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-Methoxycyclobutyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form the methoxy derivative. The reaction conditions typically include refluxing the mixture at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-(3-Methoxycyclobutyl)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Methoxycyclobutyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxycyclobutyl)ethan-1-one involves its interaction with specific molecular targets. The methoxy group and ethanone moiety can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Cyclobutyl-Substituted Ethanones

1-(3,3-Difluorocyclobutyl)ethan-1-one (CAS: 1621223-57-1)
  • Structure : Cyclobutyl ring with 3,3-difluoro substituents.
  • Molecular Weight : 134.12 g/mol.
  • Key Differences :
    • The electron-withdrawing fluorine atoms increase the electrophilicity of the ketone group compared to the methoxy-substituted analog.
    • Steric effects from fluorine may reduce reactivity in nucleophilic additions compared to methoxy groups .
1-(3-Hydroxycyclobutyl)ethan-1-one (CAS: 30494-01-0)
  • Structure : Cyclobutyl ring with a 3-hydroxy group.
  • Molecular Weight : 114.14 g/mol.
  • Key Differences :
    • The hydroxy group enables hydrogen bonding, enhancing solubility in polar solvents compared to the methoxy derivative.
    • Higher susceptibility to oxidation or dehydration reactions due to the hydroxy group .

Table 1: Cyclobutyl-Substituted Ethanones

Compound Substituent Molecular Weight Key Properties
1-(3-Methoxycyclobutyl)ethan-1-one 3-Methoxy ~128.17 (inferred) Expected moderate solubility, electron-donating effects
1-(3,3-Difluorocyclobutyl)ethan-1-one 3,3-Difluoro 134.12 Increased electrophilicity, steric hindrance
1-(3-Hydroxycyclobutyl)ethan-1-one 3-Hydroxy 114.14 High polarity, hydrogen-bonding capability

Phenyl-Substituted Ethanones

1-[3-(Dimethylamino)phenyl]ethan-1-one
  • Structure: Phenyl ring with a 3-dimethylamino group.
  • Molecular Weight : 163.22 g/mol.
  • Key Differences: The aromatic ring provides conjugation, stabilizing the ketone group and altering UV/Vis absorption. The dimethylamino group enhances solubility in acidic conditions due to protonation .
Antioxidant Derivatives of 1-(4-Hydroxy-3-Methoxyphenyl)ethan-1-one
  • Structure : Phenyl ring with 4-hydroxy-3-methoxy substituents.
  • Key Findings :
    • Demonstrated antioxidant activity (up to 79.05% radical scavenging), comparable to ascorbic acid.
    • Bioactivity is highly substituent-dependent; bromophenyl groups enhance activity, while methoxy groups reduce it .

Table 2: Phenyl-Substituted Ethanones

Compound Substituents Applications
1-[3-(Dimethylamino)phenyl]ethan-1-one 3-Dimethylamino Pharmaceutical intermediates
1-(4-Hydroxy-3-Methoxyphenyl)ethan-1-one 4-Hydroxy-3-Methoxy Antioxidant agents

Other Alicyclic Ethanones

1-(3-Methylcyclohex-3-en-1-yl)ethan-1-one (CAS: 41723-53-9)
  • Structure : Cyclohexenyl ring with a methyl group.
  • Molecular Weight : 138.21 g/mol.
  • Key Differences :
    • The six-membered ring reduces steric strain compared to cyclobutyl analogs.
    • The conjugated double bond may influence reactivity in Diels-Alder reactions .

Biological Activity

1-(3-Methoxycyclobutyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, drawing from various studies and sources.

  • IUPAC Name : 1-(3-Methoxycyclobutyl)ethan-1-one
  • Molecular Formula : C₇H₁₄O₂
  • Molecular Weight : 130.19 g/mol

Biological Activity Overview

Research on 1-(3-Methoxycyclobutyl)ethan-1-one has highlighted several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.
  • Anticancer Potential : Investigations into its effects on cancer cell lines have indicated that it may inhibit cell proliferation and induce apoptosis in certain types of cancer cells.

The mechanisms by which 1-(3-Methoxycyclobutyl)ethan-1-one exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets, potentially modulating pathways involved in cell growth and apoptosis.

Antimicrobial Activity

A study conducted on various derivatives of cyclobutyl compounds, including 1-(3-Methoxycyclobutyl)ethan-1-one, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundMIC (µg/mL)Target Organisms
1-(3-Methoxycyclobutyl)ethan-1-one32Staphylococcus aureus
64Escherichia coli

This suggests that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Studies

In vitro studies using breast cancer cell lines (MCF-7) showed that treatment with 1-(3-Methoxycyclobutyl)ethan-1-one resulted in a dose-dependent decrease in cell viability. The following results were observed:

Concentration (µM)Cell Viability (%)
0100
1085
2565
5040

These findings indicate that the compound may induce cytotoxic effects in cancer cells, warranting further investigation into its potential as an anticancer agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.